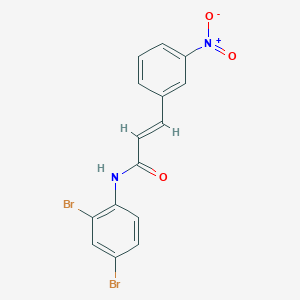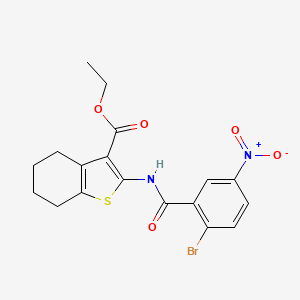![molecular formula C22H16Cl2N2O2S B11690262 (5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11690262.png)
(5Z)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(3,5-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-{[5-(2,5-diclorofenil)furan-2-il]metilideno}-2-[(3,5-dimetilfenil)amino]-1,3-tiazol-4(5H)-ona es una molécula orgánica compleja que presenta una combinación de grupos furano, tiazol y fenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (5Z)-5-{[5-(2,5-diclorofenil)furan-2-il]metilideno}-2-[(3,5-dimetilfenil)amino]-1,3-tiazol-4(5H)-ona típicamente implica reacciones orgánicas de múltiples pasos. El proceso comienza con la preparación de los intermedios de furano y tiazol, seguidos de su acoplamiento en condiciones específicas para formar el producto final. Los reactivos comunes utilizados en estas reacciones incluyen solventes clorados, bases y catalizadores para facilitar la formación de los enlaces deseados.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y principios de química verde para garantizar una producción sostenible.
Análisis De Reacciones Químicas
Tipos de Reacciones
(5Z)-5-{[5-(2,5-diclorofenil)furan-2-il]metilideno}-2-[(3,5-dimetilfenil)amino]-1,3-tiazol-4(5H)-ona: puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría llevar a diferentes derivados.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila o nucleófila para introducir nuevos sustituyentes.
Reactivos y Condiciones Comunes
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios electrófilos o nucleófilos para reacciones de sustitución. Las condiciones de reacción típicamente involucran temperaturas controladas, atmósferas inertes y solventes específicos para garantizar las transformaciones deseadas.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados hidroxilados, mientras que las reacciones de sustitución podrían introducir halógenos u otros grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
(5Z)-5-{[5-(2,5-diclorofenil)furan-2-il]metilideno}-2-[(3,5-dimetilfenil)amino]-1,3-tiazol-4(5H)-ona:
Química: El compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas, sirviendo como intermedio en la síntesis orgánica.
Biología: Su estructura única puede permitirle interactuar con objetivos biológicos, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: El compuesto podría investigarse por sus posibles efectos terapéuticos, como actividades antiinflamatorias, antimicrobianas o anticancerígenas.
Industria: Puede encontrar aplicaciones en el desarrollo de nuevos materiales, como polímeros o recubrimientos, debido a su estabilidad química y reactividad.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-{[5-(2,5-diclorofenil)furan-2-il]metilideno}-2-[(3,5-dimetilfenil)amino]-1,3-tiazol-4(5H)-ona implica su interacción con objetivos moleculares específicos. La estructura del compuesto le permite unirse a enzimas o receptores, potencialmente inhibiendo o modulando su actividad. Esta interacción puede desencadenar diversas vías bioquímicas, lo que lleva a los efectos observados. Los objetivos moleculares y las vías específicas involucradas dependerían de la aplicación específica y requerirían más investigación para dilucidarlas.
Comparación Con Compuestos Similares
Compuestos Similares
- Metil (2Z)-2-(1-etil-2-oxo-1,2-dihidro-3H-indol-3-ilideno)-5-[4-(2-furoiloxi)fenil]-7-metil-3-oxo-2,3-dihidro-5H-[1,3]tiazolo[3,2-a]pirimidina-6-carboxilato
- Tiosulfato
Unicidad
En comparación con compuestos similares, (5Z)-5-{[5-(2,5-diclorofenil)furan-2-il]metilideno}-2-[(3,5-dimetilfenil)amino]-1,3-tiazol-4(5H)-ona destaca por su combinación única de grupos funcionales y características estructurales. Esta singularidad puede resultar en una reactividad química y una actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C22H16Cl2N2O2S |
|---|---|
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
(5Z)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-(3,5-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H16Cl2N2O2S/c1-12-7-13(2)9-15(8-12)25-22-26-21(27)20(29-22)11-16-4-6-19(28-16)17-10-14(23)3-5-18(17)24/h3-11H,1-2H3,(H,25,26,27)/b20-11- |
Clave InChI |
MBEVVNJRKJPSEU-JAIQZWGSSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1)N=C2NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/S2)C |
SMILES canónico |
CC1=CC(=CC(=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(4-bromophenoxy)-5-nitrophenyl]-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11690188.png)
![5-(3-ethoxy-4-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11690200.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B11690206.png)
![(2Z)-N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B11690213.png)
![(2E)-N-(4-fluoro-3-nitrophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B11690217.png)
![N'-benzyl-6-[(2E)-2-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11690223.png)

![N-[2-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl]benzamide](/img/structure/B11690240.png)


![(5Z)-3-[4-(diethylamino)phenyl]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690254.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11690256.png)
